REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]2[C:6](=[N:7]S[N:9]=2)[C:5]([Br:11])=[CH:4][CH:3]=1.[BH4-].[Na+]>C(O)C>[NH2:9][C:10]1[C:2]([Br:1])=[CH:3][CH:4]=[C:5]([Br:11])[C:6]=1[NH2:7] |f:1.2|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C2=NSN=C21)Br
|
Name
|
|
Quantity
|
38.1 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 30 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
the residue mixed with 500 ml water
|
Type
|
EXTRACTION
|
Details
|
The obtained mixture was extracted into diethyl ether (5×150 ml)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
drying under reduced pressure
|
Reaction Time |
30 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=CC=C1Br)Br)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g | |
YIELD: PERCENTYIELD | 79.5% | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |